molecular formula C11H13FN2O2S2 B3009629 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-80-2

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3009629
CAS No.: 868216-80-2
M. Wt: 288.36
InChI Key: VJHVAQGYXWXXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thioether linkage, and a methylsulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is attached to the imidazole ring through a thioether linkage. This can be achieved using 4-fluorobenzyl chloride and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the thioether and methylsulfonyl groups can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-fluorobenzyl)thio)nicotinic acid
  • 4-fluorobenzyl cyanide
  • 2-bromo-4-fluorobenzoic acid

Uniqueness

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a fluorobenzyl group and a methylsulfonyl group attached to an imidazole ring distinguishes it from other similar compounds, providing a unique profile for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHVAQGYXWXXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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